{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride {[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215706-51-6
VCID: VC2740885
InChI: InChI=1S/C14H18N2.ClH/c1-10-4-6-14(7-5-10)16-11(2)8-13(9-15)12(16)3;/h4-8H,9,15H2,1-3H3;1H
SMILES: CC1=CC=C(C=C1)N2C(=CC(=C2C)CN)C.Cl
Molecular Formula: C14H19ClN2
Molecular Weight: 250.77 g/mol

{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride

CAS No.: 1215706-51-6

Cat. No.: VC2740885

Molecular Formula: C14H19ClN2

Molecular Weight: 250.77 g/mol

* For research use only. Not for human or veterinary use.

{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride - 1215706-51-6

Specification

CAS No. 1215706-51-6
Molecular Formula C14H19ClN2
Molecular Weight 250.77 g/mol
IUPAC Name [2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C14H18N2.ClH/c1-10-4-6-14(7-5-10)16-11(2)8-13(9-15)12(16)3;/h4-8H,9,15H2,1-3H3;1H
Standard InChI Key XHZUWNQJISSVOV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=CC(=C2C)CN)C.Cl
Canonical SMILES CC1=CC=C(C=C1)N2C(=CC(=C2C)CN)C.Cl

Introduction

Chemical Identity

PropertyDetails
IUPAC Name{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride
Molecular FormulaC13H17N2Cl
Molecular WeightApproximately 240.74 g/mol
StructureContains a pyrrole core substituted with methyl and phenyl groups

Structural Features

  • Core Structure: The compound features a pyrrole ring substituted at the 2 and 5 positions with methyl groups and at the 1 position with a 4-methylphenyl group.

  • Functional Group: The molecule contains an amine group attached via a methyl linker.

  • Salt Formation: The hydrochloride salt enhances solubility in polar solvents like water.

Synthesis

The synthesis of this compound likely involves:

  • Substitution reactions to introduce the methyl and phenyl groups on the pyrrole ring.

  • Functionalization to attach the amine group via a methyl bridge.

  • Conversion to the hydrochloride salt through acid-base reaction with HCl.

Applications and Potential Uses

The structural features suggest potential applications in:

  • Pharmaceuticals: Pyrrole derivatives are known for their biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Chemical Intermediates: It could serve as an intermediate in synthesizing more complex organic molecules.

  • Material Science: Pyrrole derivatives are used in creating conductive polymers.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid C13H15NO2229.27Contains carboxylic acid group instead of amine
Methyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate C14H17NO2243.30Contains ester group instead of amine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator